Azure C

Description

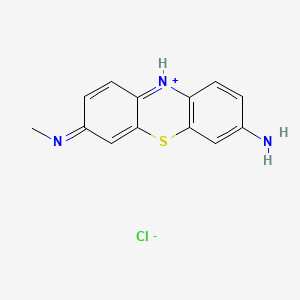

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methyliminophenothiazin-10-ium-3-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c1-15-9-3-5-11-13(7-9)17-12-6-8(14)2-4-10(12)16-11;/h2-7H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGMDTGNGDOUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC2=[NH+]C3=C(C=C(C=C3)N)SC2=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040159 | |

| Record name | Azure C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green or dark green solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Azure C | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-57-7 | |

| Record name | Azure C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azure C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-7-methylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGC8OHD9Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Difference between Azure A, Azure B, and Azure C

An In-depth Technical Guide to Azure Dyes A, B, and C for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thiazine dyes Azure A, Azure B, and Azure C, which are critical reagents in various biological staining protocols. Derived from the oxidative demethylation of Methylene Blue, these cationic dyes play a pivotal role in the histological, hematological, and cytological analysis of biological specimens. Their differential staining capabilities are essential for researchers, scientists, and professionals in drug development for visualizing cellular components and identifying pathological changes.

Core Principles of Azure Dyes

Azure A, B, and C are metachromatic dyes, meaning they can impart a different color to a tissue component than their own. This property is particularly useful in identifying specific cellular structures. As cationic dyes, they bind to anionic components within cells, most notably the phosphate groups of nucleic acids (DNA and RNA) and the sulfate groups of glycosaminoglycans (mucopolysaccharides). This interaction allows for the visualization of the nucleus, cytoplasm, and various cellular granules.

The key difference between these dyes lies in the number of methyl groups attached to their aromatic rings, which influences their color, affinity for cellular components, and ultimately their application in specific staining techniques. Azure B is the most methylated of the three, followed by Azure A, and then this compound.

Comparative Analysis of Azure Dyes

A summary of the key quantitative and qualitative differences between Azure A, Azure B, and this compound is presented below to aid in the selection of the appropriate dye for specific research applications.

| Property | Azure A | Azure B | This compound |

| Synonyms | Methylene Azure A | Methylene Azure B, Azure I | Methylene this compound |

| C.I. Number | 52005[1] | 52010[2][3] | 52002 |

| Chemical Formula | C₁₄H₁₄ClN₃S[4] | C₁₅H₁₆ClN₃S[2] | C₁₃H₁₂ClN₃S |

| Molecular Weight | 291.80 g/mol | 305.83 g/mol | 277.78 g/mol |

| Absorption Max (nm) | 620-634 | 648-655 | 607-610 |

| Color in Solution | Blue-violet | Deep blue | Blue |

| Primary Applications | Nuclear staining, mucopolysaccharides, mast cell granules | Romanowsky-Giemsa staining of blood and bone marrow smears, nucleic acid staining | Staining nuclei and nuclear material, mucin, and neuroendocrine cells |

| Affinity | Strong affinity for DNA | Highest affinity for nucleic acids (DNA and RNA) | Strong metachromatic dye |

Signaling Pathways and Experimental Workflows

The primary role of Azure dyes is in staining and visualization rather than direct involvement in signaling pathways. However, their synthesis from Methylene Blue is a key experimental workflow. The oxidative demethylation of Methylene Blue results in a mixture of Azure B, Azure A, this compound, and Thionin. This process is often referred to as "polychroming."

Caption: Oxidative demethylation of Methylene Blue to Azure dyes.

Detailed Experimental Protocols

Romanowsky-Giemsa Staining using Azure B

This protocol is a standard method in hematology for staining peripheral blood and bone marrow smears to differentiate hematopoietic cells.

Reagents:

-

Stock Solution: A commercially available Giemsa stain solution containing Azure B and Eosin Y.

-

Buffer Solution: Phosphate buffer, pH 6.8.

-

Fixative: Absolute methanol.

Procedure:

-

Prepare a thin blood or bone marrow smear on a clean glass slide and allow it to air dry completely.

-

Fix the smear by immersing the slide in absolute methanol for 3-5 minutes.

-

Allow the slide to air dry.

-

Prepare the working Giemsa solution by diluting the stock solution with phosphate buffer (typically a 1:10 or 1:20 dilution, but this may vary depending on the manufacturer's instructions).

-

Immerse the fixed slide in the working Giemsa solution for 15-30 minutes.

-

Rinse the slide by gently agitating it in a jar of phosphate buffer for 1-2 minutes.

-

Differentiate the smear by rinsing briefly with distilled water.

-

Wipe the back of the slide clean and allow it to air dry in a vertical position.

Expected Results:

-

Erythrocytes: Pink to reddish-orange

-

Platelets: Violet to purple granules

-

Neutrophils: Dark blue nucleus with fine, pale pink cytoplasmic granules

-

Eosinophils: Blue nucleus with large, red-orange cytoplasmic granules

-

Basophils: Purple to dark blue nucleus with large, dark purple cytoplasmic granules

-

Lymphocytes: Dark purple nucleus with a thin rim of sky blue cytoplasm

-

Monocytes: Kidney-bean shaped, pale purple nucleus with abundant, dull gray-blue cytoplasm

Azure A Staining for Mast Cells and Mucopolysaccharides

This protocol utilizes the metachromatic properties of Azure A to identify mast cells and sulfated mucopolysaccharides.

Reagents:

-

Azure A Solution (0.1%): Dissolve 0.1 g of Azure A in 100 ml of 30% ethanol.

-

Acetic Acid Solution (1%): Dilute 1 ml of glacial acetic acid in 99 ml of distilled water.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in the 0.1% Azure A solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid for 1-2 minutes, or until the background is clear.

-

Rinse thoroughly in distilled water.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Mast cell granules: Red-purple (metachromatic)

-

Sulfated mucopolysaccharides: Red-purple (metachromatic)

-

Nuclei: Blue (orthochromatic)

-

Cytoplasm: Pale blue

This compound Staining for Nuclei

This is a general protocol for nuclear staining using this compound.

Reagents:

-

This compound Solution (1%): Dissolve 1 g of this compound powder in 100 ml of distilled water.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Immerse slides in the 1% this compound solution for 3-5 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Blue

-

DNA: Red

Conclusion

The Azure dyes are indispensable tools in cellular and tissue analysis. A thorough understanding of their individual properties and appropriate applications is crucial for obtaining accurate and reproducible results in research and diagnostics. Azure B is the cornerstone of hematological staining due to its strong affinity for nucleic acids and its role in the Romanowsky-Giemsa effect. Azure A is highly valued for its metachromatic properties in identifying mast cells and mucopolysaccharides. This compound serves as a reliable nuclear stain. By selecting the appropriate Azure dye and following standardized protocols, researchers and clinicians can effectively visualize cellular morphology and identify key diagnostic features.

References

Azure C stain solubility and preparation

An In-depth Technical Guide to Azure C: Solubility and Preparation Protocols

Introduction

This compound, a member of the thiazin family of dyes, is a potent cationic and metachromatic stain widely utilized in histology, cytology, and other biological disciplines.[1][2][3] It is derived from the oxidative demethylation of Methylene Blue and is particularly valued for its ability to impart strong, distinct colors to various cellular components.[1][4] Its primary application is in the staining of cell nuclei, where it typically renders nuclei blue and DNA red. This compound is also effective for the metachromatic staining of mucin, cartilage, mast cell granules, and neuroendocrine cells. This guide provides a comprehensive overview of this compound's chemical properties, solubility characteristics, and detailed protocols for its preparation and use in a laboratory setting, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a dark green powdered dye that forms a blue solution when dissolved in water. Its properties are summarized below.

| Property | Value | References |

| Common Names | This compound, Methylene this compound, Monomethylthionine chloride | |

| C.I. Number | 52002 | |

| Molecular Formula | C₁₃H₁₂N₃SCl | |

| Molar Mass | ~277.8 g/mol | |

| Appearance | Very dark green powder | |

| Absorption Max (λmax) | 607-622 nm (Varies by source); 645-650 nm (in Distilled Water) |

Solubility Profile

The solubility of this compound is a critical factor in the preparation of effective staining solutions. While it is generally considered water-soluble, its solubility can vary significantly with the solvent.

| Solvent | Quantitative Solubility | Qualitative Description | References |

| Water (Aqueous) | A 1% solution (1 g/100 mL) is readily prepared. A 0.1% solution is described as a clear blue solution. | Readily Soluble | |

| Ethanol | < 1 mg/mL | Insoluble / Poorly Soluble | |

| DMSO | 1.96 mg/mL (Requires sonication and warming to 60°C) | Slightly Soluble |

Note: Some sources in histological literature describe this compound as "readily" soluble in ethanol, which may reflect its utility in mixed-solvent staining protocols rather than its absolute solubility as a pure compound. For preparing stock solutions, water is the recommended solvent.

Preparation of Staining Solutions

Proper preparation is essential for consistent and reproducible staining results.

Protocol 3.1: Preparation of 1% Aqueous this compound Stock Solution

This protocol describes the preparation of a standard stock solution that can be used directly or diluted for various staining procedures.

Materials and Equipment:

-

This compound powder (dye content >80%)

-

Distilled or demineralized water

-

Analytical balance

-

100 mL graduated cylinder or volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Filter paper (e.g., Whatman No. 1) and funnel

-

Labeled storage bottle (amber glass recommended)

Procedure:

-

Weigh 1.0 g of this compound powder using an analytical balance.

-

Measure 100 mL of distilled/demineralized water.

-

Pour the water into a beaker and add the magnetic stir bar.

-

Place the beaker on a magnetic stirrer and slowly add the this compound powder to the water while stirring.

-

Continue to stir until the dye is completely dissolved. Gentle warming may be used to facilitate dissolution but is often not necessary.

-

Once dissolved, filter the solution to remove any particulate matter.

-

Transfer the filtered solution into a tightly sealed and clearly labeled amber bottle.

Storage and Stability:

-

Powder: Store the powder dye in its original, tightly closed container at room temperature (15°C to 25°C). It should be kept in a dry place, protected from direct sunlight, and has a typical shelf life of 3 years.

-

Stock Solution: For long-term storage, the aqueous solution can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. For routine use, refrigeration at 4°C is suitable for shorter periods.

Experimental Protocols for Histological Staining

The following is a general protocol for staining paraffin-embedded tissue sections. Researchers should optimize incubation times and differentiation steps based on tissue type and specific experimental needs.

Protocol 4.1: this compound Staining for Paraffin-Embedded Sections

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through descending grades of ethanol: 100% (2 changes, 2 min each), 95% (2 min), 70% (2 min).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in 1% this compound aqueous solution for 30-60 seconds.

-

-

Rinsing:

-

Briefly dip the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip slides 10-15 times in a differentiating solution (e.g., McIlvaine buffer at pH 4.3 or weakly acidic water) to remove background staining and define nuclear detail. This step is critical and requires microscopic monitoring.

-

Quickly rinse in distilled water to halt differentiation.

-

-

Dehydration:

-

Dehydrate rapidly through ascending grades of ethanol: 95% (30 sec), 100% (2 changes, 1 min each).

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 2 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue

-

DNA/Chromatin: Red to purple-red

-

Cytoplasm: Lighter blue or unstained

-

Metachromatic Elements (e.g., Mast Cell Granules): Purple to red-violet

Mechanism and Chemical Relationships

This compound is a cationic (basic) dye that binds to anionic (acidic) components in tissues. Its primary targets are the phosphate groups of nucleic acids (DNA and RNA) and sulfate groups in glycosaminoglycans found in cartilage and mast cell granules. This electrostatic interaction is responsible for the characteristic blue (orthochromatic) staining of nuclei. The phenomenon of metachromasia—where the dye's color shifts, typically to purple or red—occurs when dye molecules stack in close proximity on highly charged polyanionic surfaces.

This compound is one of several dyes formed through the oxidative demethylation of Methylene Blue, a process known as polychroming. This reaction creates a series of related thiazin dyes, each with one fewer methyl group.

References

In-Depth Technical Guide to the Safe Handling of Azure C Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Azure C powder, a metachromatic dye used in various biological and research applications. The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a dark green, crystalline powder. It is an organic chloride salt and a derivative of phenothiazine.[1] While comprehensive data on all physical and chemical properties are not uniformly available across all safety data sheets, the following table summarizes the key reported characteristics.

| Property | Value | Reference(s) |

| Chemical Name | 3-Amino-7-(methylamino)phenothiazin-5-ium chloride; Monomethylthionine chloride | [1] |

| CAS Number | 531-57-7 | [2] |

| Molecular Formula | C₁₃H₁₂ClN₃S | [2] |

| Molecular Weight | 277.78 g/mol | [3] |

| Appearance | Dark green to black solid powder | |

| Solubility | Soluble in water | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available |

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited. Most safety data sheets indicate that it is not classified as acutely toxic. However, as a precaution, it should be handled with care, assuming potential for irritation. Data for closely related phenothiazine dyes, such as Azure A and Azure B, suggest that toxicity can be observed at micromolar concentrations in cell-based assays.

| Metric | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Not available. Not classified as acutely toxic. | |

| Acute Inhalation Toxicity (LC50) | Not available. | |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | |

| Eye Damage/Irritation | Not classified as an eye irritant. | |

| Carcinogenicity | Not classified as a carcinogen. | |

| In Vitro Toxicity | For related compounds: Azure A showed toxicity above 50 µM and Azure B above 10 µM in HCT116 cells. |

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling powdered dyes and should be adapted to specific laboratory conditions and procedures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound powder. The following PPE is recommended as a minimum:

| PPE Category | Specification | Reference(s) |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use. | |

| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit may be necessary. | |

| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used within a comprehensive respiratory protection program. |

Weighing and Solution Preparation

Objective: To accurately weigh this compound powder and prepare a solution while minimizing dust generation and exposure.

Methodology:

-

Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure the work surface is clean and free of clutter.

-

Tare Weighing Vessel: Place a clean, dry, and appropriately sized container on the analytical balance and tare the weight.

-

Powder Transfer: Slowly and carefully transfer the desired amount of this compound powder from the stock container to the tared weighing vessel using a clean spatula. Avoid any sudden movements that could create dust.

-

Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or a vacuum with a HEPA filter to collect any residual powder. Do not use dry brushing, as this can aerosolize the powder.

-

Solution Preparation: To dissolve the powder, slowly add the solvent to the weighing vessel containing the this compound powder. Stir gently until the powder is fully dissolved. If preparing a stock solution, ensure the container is properly labeled with the chemical name, concentration, date, and any relevant hazard information.

Spill Cleanup Protocol

Objective: To safely clean up a spill of this compound powder, preventing contamination and exposure.

Methodology:

-

Immediate Action: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Control the Spill: For a dry powder spill, gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. For a liquid spill, contain the spill using absorbent materials, working from the outside in.

-

Cleanup:

-

Dry Spill: Carefully wipe up the dampened powder with absorbent paper.

-

Liquid Spill: Use absorbent pads or other inert absorbent material to soak up the solution.

-

-

Decontamination: Clean the spill area with soap and water.

-

Waste Disposal: Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into a sealed, labeled plastic bag for disposal as chemical waste according to institutional and local regulations.

Storage and Disposal

| Aspect | Recommendation | Reference(s) |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. | |

| Disposal | Dispose of waste this compound powder and contaminated materials through a licensed chemical waste disposal service. Do not dispose of down the drain. Triple-rinse empty containers with a suitable solvent, and dispose of the rinsate as hazardous waste. |

Signaling Pathway and Mechanism of Action

Recent research has highlighted a potential therapeutic application for this compound in the context of neurodegenerative diseases, specifically tauopathies like Alzheimer's disease. The mechanism involves the modulation of toxic tau oligomer aggregation.

Caption: this compound interacts with toxic tau oligomers, inducing a conformational change that leads to the formation of non-toxic aggregates, thereby rescuing neuronal toxicity.

First Aid Measures

In case of exposure to this compound powder, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

This technical guide is intended to supplement, not replace, institutional safety protocols and the information provided in the manufacturer's Safety Data Sheet (SDS). Always consult the most current SDS for this compound powder before use.

References

Azure C vs. Methylene Blue: An In-depth Technical Guide for Nuclear Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Azure C and Methylene Blue for nuclear staining applications. It delves into their chemical properties, mechanisms of action, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Introduction

This compound and Methylene Blue are cationic thiazine dyes widely employed in histology and cell biology for staining acidic cellular components, most notably the nucleus. Their positive charge facilitates binding to the negatively charged phosphate backbone of nucleic acids (DNA and RNA). While Methylene Blue is a well-established and broadly used stain, this compound, a demethylated derivative of Methylene Blue, offers distinct characteristics that can be advantageous for specific applications. This guide aims to provide a detailed technical comparison to aid researchers in selecting the optimal dye for their nuclear staining needs.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of these dyes is crucial for their effective application in staining protocols. Both dyes are water-soluble and appear as dark green powders in their solid form, dissolving to create a blue solution.[1][2]

| Property | This compound | Methylene Blue |

| Molecular Formula | C₁₃H₁₂ClN₃S[3] | C₁₆H₁₈ClN₃S[1] |

| Molecular Weight | 277.78 g/mol [3] | 319.85 g/mol (anhydrous) |

| Synonyms | Monomethylthionine chloride, CI 52002 | Methylthioninium chloride, Swiss Blue, CI 52015 |

| Appearance | Dark green powder | Dark green powder |

| Solubility in Water | Readily soluble | Completely soluble |

| pH (in aqueous solution) | Not specified | ~6.0 – 7.5 |

| Absorption Maximum (λmax) | 608-622 nm | 661-668 nm |

Mechanism of Nuclear Staining

The primary mechanism of nuclear staining for both this compound and Methylene Blue is the electrostatic interaction between the positively charged dye molecules and the negatively charged phosphate groups of nucleic acids (DNA and RNA) within the cell nucleus. This interaction leads to the accumulation of the dye in the nucleus, rendering it visible under a microscope.

Beyond simple electrostatic binding, these dyes can also intercalate between the base pairs of DNA. This intercalation can lead to a more stable and intense staining. The binding affinity to nucleic acids is a critical factor in determining the staining efficacy.

Binding Characteristics:

| Characteristic | This compound | Methylene Blue |

| Primary Binding Mechanism | Electrostatic interaction and intercalation | Electrostatic interaction and intercalation |

| Binding Affinity to Nucleic Acids | Binds to both DNA and RNA | Binds to both DNA and RNA |

Below is a workflow diagram illustrating the general process of nuclear staining with cationic dyes like this compound and Methylene Blue.

Caption: A simplified workflow for nuclear staining.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving optimal and consistent staining results. The following are representative protocols for nuclear staining with this compound and Methylene Blue in cultured cells and tissue sections.

This compound Staining of Cultured Cells

This protocol is adapted from general nuclear staining procedures and information on this compound solution preparation.

Materials:

-

This compound powder

-

Distilled water

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Prepare a 1% (w/v) this compound stock solution: Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Prepare a working solution: Dilute the stock solution to a final concentration of 0.1% in distilled water.

-

Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If targeting nuclear antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Add the 0.1% this compound working solution to the coverslips and incubate for 5-10 minutes at room temperature.

-

Washing: Gently wash the coverslips with distilled water to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a bright-field or fluorescence microscope.

Methylene Blue Staining of Tissue Sections

This protocol is a standard method for staining tissue sections with Methylene Blue.

Materials:

-

Methylene Blue powder

-

Distilled water

-

Ethanol (various concentrations)

-

Xylene

-

Paraffin-embedded tissue sections on microscope slides

-

Mounting medium

Procedure:

-

Prepare Löffler's Methylene Blue solution:

-

Solution A: Dissolve 0.3 g of Methylene Blue in 30 mL of 95% ethanol.

-

Solution B: Dissolve 0.01 g of potassium hydroxide in 100 mL of distilled water.

-

Mix Solution A and Solution B.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Immerse slides in 100% ethanol twice for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in distilled water.

-

-

Staining: Immerse slides in Löffler's Methylene Blue solution for 30 seconds to 1 minute.

-

Differentiation: Briefly rinse the slides in distilled water and then differentiate in 95% ethanol until the desired staining intensity is achieved. This step is critical for achieving good contrast.

-

Dehydration and Clearing:

-

Immerse slides in 100% ethanol twice for 3 minutes each.

-

Immerse slides in xylene twice for 3 minutes each.

-

-

Mounting: Mount a coverslip onto the slide using a xylene-based mounting medium.

-

Imaging: Visualize the stained nuclei using a bright-field microscope.

Cellular Effects and Signaling Pathways

While primarily used as stains, both this compound and Methylene Blue can have biological effects on cells, particularly on mitochondrial function.

This compound

This compound has been shown to induce the formation of mitochondrial reactive oxygen species (ROS). This suggests an interaction with the mitochondrial electron transport chain, although the precise mechanism is not as well-elucidated as that of Methylene Blue. The increase in ROS can, in turn, activate cellular stress response pathways.

References

History and development of Azure C as a biological stain

An In-depth Technical Guide to Azure C as a Biological Stain

Introduction

This compound is a cationic, metachromatic dye belonging to the thiazin class of stains.[1] Chemically known as Monomethylthionine chloride, it is a key component in the family of Romanowsky stains, which are fundamental to hematology and cytopathology.[2] Derived from the oxidative demethylation of Methylene Blue, this compound plays a crucial role in the differential staining of cellular components, particularly nuclei, and exhibits a strong metachromatic effect on specific tissue elements like mucins and mast cell granules.[1][2][3] This guide provides a comprehensive overview of the history, chemical properties, staining mechanisms, and applications of this compound for researchers, scientists, and professionals in drug development.

History and Development

The story of this compound is intrinsically linked to the development of neutral stains for blood cell differentiation in the late 19th century.

-

The Romanowsky Effect: In 1891, Dmitri Romanowsky discovered that a mixture of "polychromed" (aged or oxidized) Methylene Blue and Eosin Y produced a remarkable and previously unseen color palette in blood smears. He observed purple nuclei, blue cytoplasm in lymphocytes, and distinct colors in the granules of different leukocytes—a phenomenon now known as the Romanowsky-Giemsa effect.

-

Unraveling the "Polychrome" Mixture: It was later understood that "polychroming" Methylene Blue was not simply an aging process but an oxidative demethylation. This process creates a series of demethylated derivatives: Azure B, Azure A, this compound, and ultimately, Thionine. These azure dyes, in combination with Eosin Y, were identified as the true agents behind the differential staining.

-

Standardization and Synthesis: Early Romanowsky stains were inconsistent because the oxidative demethylation of Methylene Blue was difficult to control, leading to complex mixtures with varying proportions of the azure dyes. The development of methods to synthesize and purify the individual azure components, including this compound, allowed for the creation of more standardized and reproducible staining solutions, such as those specified by the International Committee for Standardization in Haematology. This compound is specifically formed through the oxidation of Methylene Blue and is recognized for its strong metachromatic properties.

Chemical Properties and Synthesis

This compound is a dark green powder that is readily soluble in water and ethanol. Its synthesis is achieved through the controlled oxidation of Methylene Blue.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Synonyms | Monomethylthionine chloride, Methylene this compound, C.I. 52002 | |

| CAS Number | 531-57-7 | |

| Molecular Formula | C₁₃H₁₂ClN₃S | |

| Molecular Weight | 277.78 g/mol | |

| Appearance | Dark green to blackish-green powder | |

| Absorption Max (λmax) | 607-622 nm in water | |

| Purity (Dye Content) | Typically ≥ 40% to > 80% depending on the supplier |

Mechanism of Staining and Signaling Pathways

This compound's utility as a stain stems from its cationic nature and its ability to interact with anionic macromolecules within cells.

Orthochromatic and Metachromatic Staining

As a basic (cationic) dye, the positively charged this compound molecule binds electrostatically to negatively charged (anionic or basophilic) tissue components.

-

Orthochromatic Staining: When this compound binds to substances like nucleic acids (DNA and RNA) in the cell nucleus and ribosomes, it imparts a blue color, which is the expected color of the dye. This is its primary function in nuclear staining.

-

Metachromatic Staining: Metachromasia is a phenomenon where a dye stains certain tissues a different color from that of the dye solution itself. This compound is a potent metachromatic dye. It stains anionic-rich components with a high charge density, such as the sulfated proteoglycans in mast cell granules and mucins, a reddish-purple color. This color shift is believed to be caused by the polymerization of the dye molecules upon binding to these specific substrates, which alters their light absorption properties.

The Romanowsky-Giemsa Effect

In Romanowsky-type stains (e.g., Giemsa, Wright), the differential staining results from the complex interplay between the cationic thiazin dyes (Azure A, B, C) and the anionic dye, Eosin Y. The azure dyes bind to acidic components like nuclear chromatin, while eosin binds to basic components like hemoglobin and eosinophil granules. The interaction between the azure-DNA complex and eosin is thought to produce the distinct purple color of the nucleus.

Diagrams of Staining Mechanisms and Synthesis

Caption: Oxidative demethylation pathway from Methylene Blue to Thionine.

Caption: Electrostatic interaction of this compound with cellular components.

Experimental Protocols

Adherence to standardized protocols is critical for achieving reproducible staining results. Tissue specimens must be appropriately collected, fixed, and processed.

Preparation of 1% this compound Stock Solution

This is a general-purpose stock solution that can be used for various staining procedures.

Materials:

-

This compound powder dye

-

Distilled or demineralized water

-

Glass beaker

-

Graduated cylinder

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh 1.0 g of this compound powder.

-

Measure 100 mL of distilled water.

-

Add the this compound powder to the water while stirring continuously until the dye is completely dissolved.

-

Store the solution in a tightly closed, labeled bottle at room temperature (15-25°C), protected from direct sunlight. The solution has a stability period of up to 3 years.

General Protocol for Thin Blood Film Staining (Romanowsky-Type)

This protocol is a simplified representation of a Romanowsky-type stain, such as Giemsa, which utilizes azure dyes.

Materials:

-

Air-dried thin blood film on a glass slide

-

Methanol (for fixation)

-

Giemsa working solution (a mixture of azure dyes, methylene blue, and eosin Y, diluted with buffered water, pH 6.5-6.8)

-

Buffered water (pH 6.5-6.8) or distilled water

Procedure:

-

Fixation: Dip the air-dried blood smear 2-3 times into pure methanol and allow it to air dry completely (approx. 30 seconds).

-

Staining: Place the slide on a staining rack and flood it with the prepared Giemsa working solution. Let it stand for 20-30 minutes.

-

Washing: Gently flush the slide with tap water or buffered water to remove excess stain.

-

Drying: Place the slide in a vertical position to air dry.

-

Microscopy: Examine the stained smear under a microscope.

Expected Results:

-

Nuclei: Blue to purple

-

DNA: Red (metachromatic)

-

Erythrocytes (RBCs): Pink to orange-red

-

Cytoplasm of Lymphocytes/Monocytes: Blue

-

Neutrophil Granules: Lilac/Pink

-

Eosinophil Granules: Red/Orange

Diagram of Experimental Workflow

Caption: A simplified workflow for biological sample staining.

Conclusion

This compound is more than just a simple blue dye; it is a product of historical discovery and a cornerstone of modern cytological and histological staining. Its development from the empirical "polychroming" of Methylene Blue to a standardized, synthesized chemical highlights the progression of biological staining from an art to a science. The dye's potent metachromatic properties and its essential role in the Romanowsky-Giemsa effect make it an indispensable tool for visualizing the intricate details of cellular morphology. For researchers and drug development professionals, a thorough understanding of this compound's properties and mechanisms is vital for accurate interpretation of tissue and cell-based assays.

References

Methodological & Application

Application Notes and Protocols: Azure C Staining for Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azure C is a cationic thiazine dye that functions as a potent metachromatic stain, valuable in histological applications for the visualization of specific tissue components.[1][2] Derived from the oxidation of Methylene Blue, this compound exhibits a strong affinity for acidic tissue elements.[3][4] Its metachromatic property allows it to stain certain cellular structures in a color different from the dye solution itself; for instance, while nuclei typically stain blue (orthochromatic), mucins and mast cell granules can stain purple to red (metachromatic).[5] This characteristic makes this compound particularly useful for identifying and differentiating cell types and extracellular matrix components, such as cartilage and mucopolysaccharides, in paraffin-embedded tissue sections. These application notes provide a detailed protocol for the use of this compound in staining paraffin-embedded tissues for microscopic analysis.

Experimental Protocols

This section details the step-by-step procedure for this compound staining of formalin-fixed, paraffin-embedded tissue sections. The protocol is adapted from established methods for similar thiazine dyes, and optimization may be required for specific tissue types and experimental conditions.

1. Deparaffinization and Rehydration of Tissue Sections:

Proper deparaffinization and rehydration are critical for ensuring aqueous stains can effectively penetrate the tissue.

-

Immerse slides in two changes of Xylene for 10 minutes each to remove paraffin wax.

-

Transfer slides through two changes of 100% ethanol for 3-5 minutes each.

-

Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 3-5 minutes each.

-

Rinse gently in distilled water for 5 minutes.

2. This compound Staining:

This core staining step utilizes a prepared this compound solution.

-

Prepare a 0.1% this compound staining solution by dissolving 0.1 g of this compound powder in 100 mL of distilled water. Gentle warming and stirring may be necessary to fully dissolve the dye.

-

Immerse the rehydrated slides in the 0.1% this compound solution for 5-10 minutes. Staining time may need to be adjusted based on tissue type and desired staining intensity.

3. Differentiation (Optional):

Differentiation is a critical step to remove excess stain and enhance contrast. The necessity and duration of this step should be determined empirically.

-

Briefly rinse the slides in distilled water.

-

To selectively de-stain and improve contrast, dip the slides in a differentiating solution. Two potential options are:

-

Acidic Buffer: A McIlvaine citrate-phosphate buffer at pH 4.3 can be used. Dip the slides 10-15 times and then immediately rinse in distilled water.

-

Acid Alcohol: A brief rinse in 0.5% acid alcohol (0.5 mL HCl in 100 mL 70% ethanol) can also be effective.

-

-

Monitor the differentiation process microscopically to achieve the desired staining balance.

4. Counterstaining (Optional):

A counterstain can be used to provide contrast to the this compound staining, highlighting other tissue components.

-

If a counterstain is desired, Eosin Y is a common choice.

-

Immerse the slides in a 0.5% aqueous or alcoholic Eosin Y solution for 30 seconds to 2 minutes.

-

Briefly rinse in distilled water.

5. Dehydration and Mounting:

-

Dehydrate the stained sections through ascending grades of ethanol: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

-

Clear the slides in two changes of xylene for 5 minutes each.

-

Mount the coverslip using a permanent mounting medium.

Data Presentation

The following tables summarize the key reagents and recommended timings for the this compound staining protocol.

Table 1: Reagents and Solutions

| Reagent/Solution | Composition | Preparation Notes |

| Xylene | Histological Grade | Use in a well-ventilated fume hood. |

| Ethanol Series | 100%, 95%, 70% | Prepare fresh dilutions from absolute ethanol. |

| This compound Staining Solution (0.1%) | 0.1 g this compound powder, 100 mL distilled water | Stir to dissolve completely. Gentle heating may be applied. |

| Differentiating Solution (Option 1) | McIlvaine Buffer (pH 4.3) | Prepare by mixing solutions of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate. |

| Differentiating Solution (Option 2) | 0.5% Acid Alcohol | Add 0.5 mL concentrated HCl to 100 mL of 70% ethanol. |

| Eosin Y Counterstain (0.5%) | 0.5 g Eosin Y, 100 mL distilled water or 80% ethanol | Stir to dissolve. |

| Mounting Medium | Permanent, xylene-based |

Table 2: Protocol Timings

| Step | Reagent | Time |

| Deparaffinization | Xylene (2 changes) | 10 min each |

| Rehydration | 100% Ethanol (2 changes) | 3-5 min each |

| 95% Ethanol | 3-5 min | |

| 70% Ethanol | 3-5 min | |

| Distilled Water | 5 min | |

| Staining | 0.1% this compound Solution | 5-10 min |

| Differentiation (Optional) | McIlvaine Buffer (pH 4.3) or 0.5% Acid Alcohol | Brief dips (monitor microscopically) |

| Counterstaining (Optional) | 0.5% Eosin Y | 30 sec - 2 min |

| Dehydration | 95% Ethanol | 2 min |

| 100% Ethanol (2 changes) | 2 min each | |

| Clearing | Xylene (2 changes) | 5 min each |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the this compound staining protocol.

Expected Results

-

Nuclei: Blue to bluish-purple (Orthochromatic staining)

-

Cytoplasm: Pale blue

-

Mast cell granules, mucins, cartilage matrix: Purple to reddish-purple (Metachromatic staining)

-

Erythrocytes (if counterstained with Eosin): Pink to red

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | - Incomplete deparaffinization.- Staining time too short.- Old or improperly prepared staining solution. | - Ensure complete removal of wax with fresh xylene.- Increase incubation time in this compound solution.- Prepare fresh this compound staining solution. |

| Overstaining | - Staining time too long.- Insufficient differentiation. | - Reduce staining time.- Increase the duration or number of dips in the differentiating solution. |

| Non-specific Background Staining | - Incomplete rinsing.- Staining solution too concentrated. | - Ensure thorough rinsing after staining and differentiation.- Consider using a more dilute this compound solution and optimizing the staining time. |

| Precipitate on Section | - Staining solution not filtered.- Dye coming out of solution. | - Filter the this compound solution before use.- Ensure the dye is fully dissolved during preparation. |

| Loss of Metachromasia | - Use of alcohol-based mounting media after certain differentiation steps.- pH of staining solution is not optimal. | - Dehydrate rapidly and use a xylene-based mounting medium.- Ensure the pH of the staining and differentiating solutions are correct. |

References

Application Note and Protocol: Preparation of a 1% Azure C Working Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azure C is a metachromatic cationic dye belonging to the thiazine group, commonly utilized in histology and cytology for staining cellular components such as nuclei and mucins.[1][2] Proper preparation of staining solutions is critical to ensure reproducibility and clarity in experimental results. This document provides a detailed protocol for the preparation of a 1% (w/v) aqueous working solution of this compound.

Chemical Information:

-

Name: this compound

-

Synonyms: Monomethylthionine chloride, C.I. 52002[3]

-

CAS Number: 531-57-7[3]

-

Molecular Formula: C₁₃H₁₂ClN₃S[3]

-

Molecular Weight: 277.77 g/mol

-

Appearance: Dark green crystalline powder

-

Solubility: Soluble in water, forming a blue solution.

Data Presentation: Quantitative Requirements

A 1% weight/volume (w/v) solution is defined as 1 gram of solute per 100 mL of the total solution volume. The following table outlines the required mass of this compound powder for preparing various volumes of a 1% working solution.

| Final Volume of 1% Solution | Mass of this compound Required |

| 10 mL | 0.1 g |

| 50 mL | 0.5 g |

| 100 mL | 1.0 g |

| 250 mL | 2.5 g |

| 500 mL | 5.0 g |

| 1000 mL (1 L) | 10.0 g |

Experimental Protocol

This protocol describes the step-by-step methodology for preparing a 1% (w/v) this compound aqueous solution.

3.1. Materials and Equipment

-

This compound powder (CAS: 531-57-7)

-

Distilled or deionized water

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Appropriate size volumetric flask with stopper (e.g., 100 mL)

-

Graduated cylinder

-

Beaker

-

Magnetic stirrer and stir bar (optional, recommended for larger volumes)

-

Wash bottle with distilled/deionized water

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

3.2. Safety Precautions

-

Handle this compound powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of fine particles.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

3.3. Preparation Procedure

-

Calculate the Required Mass: Determine the desired final volume of the 1% this compound solution and use the table above to find the corresponding mass of this compound powder needed. For example, to prepare 100 mL of solution, 1.0 g of this compound is required.

-

Weigh the this compound Powder: Place a piece of weighing paper or a weigh boat on the analytical balance and tare it. Carefully weigh the calculated mass of this compound powder using a spatula.

-

Initial Dissolution: Transfer the weighed this compound powder into a beaker. Add approximately 70-80% of the final desired volume of distilled or deionized water. For a 100 mL final solution, this would be 70-80 mL.

-

Dissolve the Powder: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the this compound powder is completely dissolved. Gentle warming may aid dissolution, but avoid boiling. If a stirrer is unavailable, swirl the beaker gently. The solution should appear as a clear, blue liquid.

-

Transfer to Volumetric Flask: Carefully transfer the dissolved this compound solution from the beaker into a clean volumetric flask of the appropriate size.

-

Rinse and Transfer: Use a small amount of distilled water from a wash bottle to rinse the beaker, stir bar, and any other equipment that was in contact with the solution, transferring the rinse water into the volumetric flask. This ensures that the entire weighed amount of dye is included in the final solution. Repeat this rinsing step 2-3 times.

-

Bring to Final Volume: Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Use a dropper or pipette for the final additions to avoid overshooting the mark.

-

Homogenize the Solution: Stopper the volumetric flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and has a uniform concentration.

-

Storage: Transfer the prepared solution to a clearly labeled, airtight container. Store at room temperature, protected from light.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing the 1% this compound working solution.

Caption: Workflow for preparing a 1% (w/v) this compound solution.

References

Azure C Staining for Neuronal Analysis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azure C is a metachromatic, basic aniline dye belonging to the thiazin group, derived from the oxidation of Methylene Blue.[1] It is a valuable tool in histology and neuroscience for the visualization of basophilic structures within tissues. In neuronal staining, this compound is primarily utilized for Nissl staining, a method that selectively labels the Nissl substance (also known as Nissl bodies or chromatophilic substance) in the cytoplasm of neurons.[2] Nissl bodies are granular structures rich in ribosomal RNA (rRNA) associated with the rough endoplasmic reticulum. The intensity of Nissl staining can provide insights into the synthetic activity of neurons, with healthy, active neurons typically exhibiting prominent, well-stained Nissl bodies. Pathological conditions or neuronal injury can lead to a reduction or disappearance of Nissl substance, a phenomenon known as chromatolysis. This makes this compound staining a crucial technique for assessing neuronal health, identifying neuronal populations, and studying the cytoarchitecture of the central and peripheral nervous systems.

Principle of Staining

This compound, being a basic dye, carries a positive charge and therefore binds to acidic components within the cell. The phosphate backbone of RNA in the Nissl bodies provides a high density of negative charges, leading to a strong electrostatic interaction with the this compound molecules. This results in a distinct blue to purple staining of the Nissl substance, allowing for clear visualization of the neuronal soma and dendrites against a lighter background. The nucleus is also stained due to its DNA content.

Application Notes

Specimen Preparation: Proper tissue fixation is critical for preserving cellular morphology and ensuring optimal staining. Perfusion with 4% paraformaldehyde is the recommended method for brain and spinal cord tissue. For cultured neurons, fixation with 4% paraformaldehyde in phosphate-buffered saline (PBS) is suitable.

Stain Solution: A 1% stock solution of this compound in distilled water is typically prepared and can be further diluted for working solutions.[1] The pH of the staining solution can influence the intensity and selectivity of the stain. Acidifying the solution with glacial acetic acid can enhance the staining of Nissl bodies.

Differentiation: This is a critical step to achieve clear visualization of Nissl bodies with minimal background staining. 95% ethanol is commonly used as a differentiator. The duration of this step requires careful microscopic monitoring to avoid over-differentiating and loss of specific staining.

Quantitative Analysis: The intensity of this compound staining can be quantified using densitometry or image analysis software. This allows for the objective assessment of changes in neuronal RNA content in response to experimental conditions or in disease models. Parameters such as the number of Nissl-positive neurons, cell body size, and staining intensity can be measured.

Experimental Protocols

I. Preparation of Reagents

1. 4% Paraformaldehyde (PFA) in PBS (pH 7.4)

-

Dissolve 40 g of paraformaldehyde powder in 800 mL of PBS by heating to 60°C in a fume hood with constant stirring.

-

Add 1-2 drops of 1N NaOH to clear the solution.

-

Allow the solution to cool to room temperature.

-

Adjust the pH to 7.4 with HCl.

-

Bring the final volume to 1 L with PBS.

-

Filter the solution and store at 4°C.

2. 1% this compound Stock Solution

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.[1]

-

Stir until fully dissolved.

-

Filter the solution to remove any undissolved particles.

-

Store at room temperature in a tightly sealed container.

3. This compound Staining Solution (Working Solution)

-

To 100 mL of the 1% this compound stock solution, add 0.2 mL of glacial acetic acid.

-

The final pH should be around 3.5-4.0. Adjust if necessary.

-

This solution should be prepared fresh before use.

4. Differentiating Solution

-

95% Ethanol.

5. Dehydration Solutions

-

70% Ethanol

-

95% Ethanol

-

100% Ethanol (absolute)

6. Clearing Agent

-

Xylene or a xylene substitute.

II. Step-by-Step Staining Protocol for Brain Sections

This protocol is adapted from standard Nissl staining procedures and optimized for this compound.

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA at 4°C for 24-48 hours.

-

Cryoprotect the tissue by immersing it in a graded series of sucrose solutions (e.g., 15% and 30%) in PBS until it sinks.

-

Freeze the brain and cut 20-40 µm thick sections on a cryostat or vibratome.

-

Mount the sections onto gelatin-coated or positively charged slides and allow them to air-dry.

-

-

Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each) to remove any residual mounting medium.

-

Rehydrate through a descending series of ethanol concentrations: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).

-

Rinse in distilled water for 2 minutes.

-

-

Staining:

-

Immerse the slides in the freshly prepared this compound staining solution for 3-5 minutes. Staining time may need to be optimized based on tissue thickness and fixation.

-

-

Rinsing:

-

Quickly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Immerse the slides in 95% ethanol. This step is critical and should be monitored under a microscope. Differentiation can take from 30 seconds to a few minutes. The goal is to have well-defined, dark Nissl bodies against a clear cytoplasm.

-

-

Dehydration:

-

Dehydrate the sections through an ascending series of ethanol concentrations: 95% ethanol (1 minute) and 100% ethanol (2 changes, 2 minutes each).

-

-

Clearing:

-

Clear the sections in xylene or a xylene substitute (2 changes, 5 minutes each).

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Data Presentation

Quantitative analysis of this compound stained neurons can provide valuable data for various research applications. The following table summarizes key parameters that can be quantified.

| Parameter | Description | Example Application |

| Nissl-Positive Neuron Count | The number of neurons exhibiting distinct Nissl staining within a defined region of interest. | Assessing neuronal loss in neurodegenerative disease models. |

| Cell Body Area | The cross-sectional area of the neuronal soma, measured from the stained cell body. | Detecting cellular hypertrophy or atrophy in response to stimuli. |

| Staining Intensity | The optical density or fluorescence intensity of the Nissl substance within the neuron. | Quantifying changes in protein synthesis activity. |

| Nissl Body Distribution | Qualitative or quantitative assessment of the pattern of Nissl staining within the cytoplasm (e.g., fine, granular, clumped). | Identifying signs of chromatolysis or neuronal stress. |

Mandatory Visualization

Experimental Workflow for this compound Staining of Neurons

Caption: A step-by-step workflow for this compound staining of neuronal tissue.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | - Inadequate fixation- Staining solution too old or pH is incorrect- Staining time too short | - Ensure proper perfusion and post-fixation.- Prepare fresh staining solution and check the pH.- Increase the staining time. |

| High Background Staining | - Incomplete differentiation- Sections too thick | - Carefully monitor the differentiation step under a microscope.- Use thinner sections (20-30 µm). |

| Uneven Staining | - Incomplete deparaffinization or rehydration- Air bubbles trapped on the slide | - Ensure complete removal of wax and proper rehydration.- Handle slides carefully to avoid bubbles. |

| Precipitate on Sections | - Unfiltered staining solution | - Always filter the this compound solution before use. |

| Loss of Sections from Slide | - Improperly coated slides | - Use gelatin-coated or positively charged slides. |

References

Application Notes and Protocols for Azure C Staining in Mast Cell Identification

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Azure C, a member of the thiazine dye family, is a valuable tool for the histochemical identification of mast cells in tissue sections. Its utility lies in the principle of metachromasia, a phenomenon where the dye stains specific cellular components a different color from the dye solution itself. This differential staining allows for the clear visualization and subsequent quantification of mast cells, which play a crucial role in inflammatory and allergic responses, as well as in the tumor microenvironment.

The primary target of this compound staining in mast cells is the highly sulfated proteoglycans, predominantly heparin, contained within their cytoplasmic granules.[1] These anionic macromolecules bind to the cationic this compound dye molecules, causing them to aggregate and form polymers. This polymerization alters the light absorption properties of the dye, resulting in a shift from the expected blue (orthochromatic) color to a reddish-purple (metachromatic) hue.[1] This distinct color change provides high contrast and specificity for identifying mast cells against a blue-stained background of other tissue elements.

This compound staining is effective for identifying various mast cell populations, including both serosal and mucosal mast cells.[2] The intensity and color of the staining can be influenced by factors such as the pH of the staining solution and the fixation method used. For instance, a lower pH (0.5-1.0) may result in more mast cells being detected compared to a higher pH (3.0-4.0).[2] While effective, it is important to note that technical challenges, such as the potential loss of metachromasia during dehydration steps, require careful adherence to protocols.[1]

Comparison of Mast Cell Staining Methods

While this compound is a potent stain for mast cells, several other methods are also commonly employed. The choice of staining technique often depends on the specific research question, tissue type, and desired level of specificity.

| Staining Method | Principle | Advantages | Disadvantages |

| This compound / Azure A | Metachromatic staining of heparin in granules. | - Good contrast and specificity for mast cell granules. - Can identify both serosal and mucosal mast cells. | - Metachromasia can be sensitive to pH and dehydration. - May not stain mast cells in all tissues, such as the rat brain. |

| Toluidine Blue | Metachromatic staining of heparin and other acidic mucopolysaccharides. | - Widely used and well-established method. - Simple and rapid protocol. | - Can produce background staining. - Staining of mucosal mast cells can be dependent on the fixative used. |

| Alcian Blue | Binds to acidic mucopolysaccharides. | - Useful for staining immature and mucosal mast cells. - Can be combined with Safranin to differentiate mast cell subtypes. | - May have lower affinity for connective tissue mast cells in some species. |

| Giemsa Stain | A mixture of methylene blue, eosin, and Azure dyes. | - Stains mast cell granules a distinct reddish-purple. - Can reveal mucosal mast cells effectively. | - The staining procedure can be more time-consuming. |

| Immunohistochemistry (e.g., anti-tryptase, anti-c-Kit) | Antibody-based detection of specific mast cell markers. | - High specificity for mast cell identification. - Can differentiate between mast cell subtypes (e.g., tryptase-positive). | - More complex and expensive protocol. - Requires specific antibodies and detection systems. |

Experimental Protocols

Below are detailed protocols for Azure staining for mast cell identification. It is important to note that many published protocols use Azure A, which is chemically very similar to this compound and often used interchangeably for mast cell staining.

Protocol 1: Azure A Staining for Mast Cells

Adapted from IHC World

Reagent Preparation:

-

1% Potassium Permanganate (aqueous): Dissolve 1 g of potassium permanganate in 100 ml of distilled water.

-

2% Oxalic Acid (aqueous): Dissolve 2 g of oxalic acid in 100 ml of distilled water.

-

0.1% Azure A Solution:

-

Azure A (CI 52005): 0.1 g

-

Distilled Water: 70 ml

-

Ethanol: 30 ml

-

Dissolve the dye in distilled water, then add the ethanol. Mix well and filter before use. The solution is stable for up to 2 years.

-

-

1% Zinc Sulfate (aqueous): Dissolve 1 g of zinc sulfate in 100 ml of distilled water.

Staining Procedure:

-

Deparaffinize tissue sections and bring them to distilled water.

-

Oxidize in 1% aqueous potassium permanganate for 5 minutes.

-

Rinse in distilled water.

-

Decolorize with 2% aqueous oxalic acid for 1 minute.

-

Wash in running tap water for 3 minutes.

-

Rinse with distilled water.

-

Stain in the Azure A solution for 5 minutes.

-

Differentiate in 1% zinc sulfate until the section is macroscopically pale blue.

-

Rinse in distilled water.

-

Blot and allow the section to air dry completely.

-

Clear in xylene and mount with a suitable mounting medium.

Expected Results:

-

Mast Cell Granules: Red-purple (metachromatic)

-

Background: Blue (orthochromatic)

Protocol 2: Azure A Staining for Mast Cells (Alternative)

Adapted from RCPAQAP

Reagent Preparation:

-

Stock Azure A (0.2% aqueous): Dissolve 0.2 g of Azure A in 100 ml of distilled water.

-

Working Azure A Solution (prepare fresh):

-

Absolute Ethanol: 15 ml

-

Distilled Water: 30 ml

-

Stock Azure A: 5 ml

-

-

0.5% Uranyl Nitrate (aqueous): Dissolve 0.5 g of uranyl nitrate in 100 ml of distilled water.

Staining Procedure:

-

Dewax sections and bring to water.

-

Stain in the working Azure A solution for 10 minutes.

-

Wash in water.

-

Differentiate in 0.5% uranyl nitrate for approximately 10 seconds, or until good color contrast is achieved.

-

Wash in water.

-

Blot sections and allow them to air dry.

-

Clear in xylene and mount.

Expected Results:

-

Mast Cells: Reddish-purple

-

Background: Pale blue

Visualizations

References

Application Notes and Protocols for Staining Mucins in Tissue Samples Using Azure C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucins are a class of high molecular weight glycoproteins that are essential components of the mucus layers lining epithelial surfaces in the respiratory, gastrointestinal, and reproductive tracts. The carbohydrate composition of mucins, particularly the presence of acidic groups like carboxyl and sulfate esters, is critical to their function and can be altered in various disease states, including cancer and inflammatory diseases. Azure C, a cationic thiazine dye, serves as a valuable tool for the histochemical visualization of mucins in tissue sections. Its metachromatic properties allow for the differentiation of various anionic components based on the degree of polymerization of the dye molecules upon binding to the tissue substrate. This document provides detailed application notes and protocols for the use of this compound in staining mucins in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Principle of Staining

This compound is a basic dye that carries a positive charge and thus binds to anionic (negatively charged) tissue components. The primary targets for this compound in mucin staining are the carboxyl groups of sialic acids and the sulfate groups of sulfomucins. The electrostatic interaction between the cationic dye molecules and the anionic sites on the mucin glycoproteins results in the staining of these structures.[1][2]

The metachromatic property of this compound is pH-dependent. At different pH levels, the ionization of carboxyl and sulfate groups on the mucins varies, leading to differential staining. This allows for the selective demonstration of different types of acidic mucins. For instance, at a higher pH, both weakly and strongly acidic mucins will be stained, while at a lower pH, only the more strongly acidic sulfated mucins may be visualized.

Quantitative Data Summary

The following tables summarize key parameters for the successful application of this compound in mucin staining. These values are derived from established histological principles and data on related thiazine dyes. Optimization may be required for specific tissue types and experimental conditions.

Table 1: this compound Staining Solution Parameters

| Parameter | Recommended Value | Notes |

| This compound Concentration | 0.1% - 1.0% (w/v) | A 1% stock solution in distilled water is a common starting point.[3] |

| Solvent | Distilled or demineralized water | This compound is water-soluble.[4] |

| pH Range | 1.5 - 5.0 | The pH should be adjusted based on the target mucin type. |

| Stability | Stable for up to 3 years when stored as a powder at 15-25°C.[3] | Prepared solutions should be filtered before use. |

Table 2: pH-Dependent Staining of Mucins with Cationic Dyes

| pH Level | Target Mucin Component | Expected Staining with this compound |

| pH 4.0 - 5.0 | Carboxylated (Sialomucins) & Sulfated Mucins | Both types of acidic mucins will be stained. |

| pH 2.5 | Carboxylated & Sulfated Mucins | Standard pH for general acidic mucin staining. |

| pH 1.0 - 2.0 | Primarily Sulfated Mucins | At this low pH, the ionization of carboxyl groups is suppressed. |

Table 3: Comparison of Mucin Staining Techniques

| Staining Technique | Principle | Primary Target | Color |

| This compound | Electrostatic interaction | Acidic mucins (carboxylated and sulfated) | Blue to purplish-red (metachromasia) |

| Alcian Blue (pH 2.5) | Electrostatic interaction | Acidic mucins (carboxylated and sulfated) | Blue |

| Alcian Blue (pH 1.0) | Electrostatic interaction | Sulfated mucins | Blue |

| Periodic Acid-Schiff (PAS) | Histochemical reaction | Neutral mucins, glycogen | Magenta |

| Alcian Blue/PAS | Combination | Differentiates acidic and neutral mucins | Acidic: Blue, Neutral: Magenta, Mixed: Purple |

Experimental Protocols

I. Preparation of this compound Staining Solution

Materials:

-

This compound powder (C.I. 52002)

-

Distilled or demineralized water

-

Glacial acetic acid or hydrochloric acid (for pH adjustment)

-

pH meter

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Filter paper

Procedure:

-

To prepare a 1% (w/v) stock solution, dissolve 1 gram of this compound powder in 100 mL of distilled water.

-

Stir the solution using a magnetic stirrer until the dye is completely dissolved.

-

For a working solution, dilute the stock solution to the desired concentration (e.g., 0.1% to 0.5%).

-

Adjust the pH of the working solution using glacial acetic acid or hydrochloric acid to the desired level (e.g., pH 2.5 for general acidic mucins or pH 1.5 for sulfated mucins).

-

Filter the final staining solution before use to remove any undissolved particles.

II. Staining Protocol for Mucins in FFPE Tissue Sections

Materials:

-

FFPE tissue sections on positively charged slides

-

Xylene or a xylene substitute

-

Graded ethanol series (100%, 95%, 70%)

-

Distilled water

-

This compound staining solution (prepared as above)

-

Acid alcohol (1% HCl in 70% ethanol) for differentiation (optional)

-

Nuclear fast red or other suitable counterstain

-

Dehydrating agents (graded ethanol series)

-

Clearing agent (xylene or substitute)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse the slides in the prepared this compound staining solution for 5-10 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If the staining is too intense, briefly dip the slides in acid alcohol and immediately rinse with water. Monitor this step microscopically to avoid over-differentiating.

-

-

Counterstaining:

-

Immerse the slides in a suitable counterstain, such as Nuclear Fast Red, for 1-5 minutes to stain the nuclei.

-

Rinse with distilled water.

-

-